1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride
Description
1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a tert-butyl group at the 1-position and a sulfonyl chloride (-SO₂Cl) functional group at the 4-position of the pyrazole ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds used in pharmaceuticals, agrochemicals, and materials science. The tert-butyl substituent confers steric bulk, which may influence reactivity, solubility, and stability by hindering nucleophilic attack or altering electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROHKMRBNXXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-tert-butyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{1-tert-Butyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Key Observations :
- The butyl and methyl groups in the second compound are alkyl substituents, which are electron-donating and moderately bulky, likely balancing reactivity and solubility. The tert-butyl group in the target compound is highly sterically demanding, which may reduce reaction rates in nucleophilic substitutions due to hindered access to the sulfonyl chloride site.
- Molecular Weight Trends :
- The fluorophenyl derivative has the highest molecular weight (260.68 g/mol) due to the aromatic ring and fluorine atom.
- The tert-butyl analog’s calculated molecular weight (222.68 g/mol) is lower than the butyl-methyl derivative (236.72 g/mol), reflecting differences in substituent complexity.
Reactivity Profiles:
Electrophilicity :
- The 2-fluorophenyl compound’s electron-withdrawing fluorine may increase the sulfonyl chloride’s electrophilicity, favoring nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- The tert-butyl group’s electron-donating inductive effect could slightly deactivate the sulfonyl chloride, requiring harsher reaction conditions.
Steric Hindrance :
- The tert-butyl group’s bulk may impede reactions at the sulfonyl chloride site, whereas the butyl-methyl derivative’s linear alkyl chain offers less steric resistance .
Biological Activity
1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure. Its unique structural features, including the tert-butyl group and sulfonyl chloride moiety, suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.7 g/mol. The presence of the tert-butyl group introduces steric hindrance, influencing the compound's reactivity and interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an enzyme inhibitor . The sulfonamide group in similar compounds has been shown to form hydrogen bonds with target enzymes, which may be crucial for their inhibitory activity. For instance, studies have demonstrated that derivatives of pyrazole can inhibit lactate dehydrogenase (LDH), an important enzyme in cancer metabolism. These inhibitors showed low nanomolar inhibition against LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, several synthesized pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory activity comparable to standard drugs like diclofenac .
Case Study: Pyrazole Derivatives
A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities:
- Study by Akhtar et al. (2022) : This research identified several novel compounds with significant anti-inflammatory activity, with IC50 values ranging from 71.11 to 81.77 µg/mL compared to diclofenac (IC50 = 54.65 µg/mL) .
- Study on COX Inhibition : Another study reported that certain pyrazole analogs showed high COX-2 inhibitory activity with selectivity indices significantly greater than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(tert-Butyl)-1H-pyrazole-3-sulfonamide | Sulfonamide at position 3 | Different reactivity patterns due to sulfonamide position |
| 1-(tert-Butyl)-1H-pyrazole-5-sulfonamide | Sulfonamide at position 5 | Potentially different biological activities |
| 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide | Methyl substitution at position 1 | Variation in sterics and electronic effects |
| 1-(tert-butyl)-1H-pyrazole-4-carboxamide | Carboxamide instead of sulfonamide | Different chemical reactivity and biological activity |
This table illustrates how variations in the structural features of pyrazole derivatives can lead to distinct biological activities, emphasizing the importance of molecular positioning for pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for preparing 1-tert-butyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorosulfonation of the pyrazole precursor. Key steps include:
- Precursor preparation : 1-tert-butyl-1H-pyrazole is treated with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions like decomposition of the tert-butyl group .
- Quenching : Excess reagent is neutralized with ice-water, and the product is extracted using dichloromethane.
- Yield optimization : Lower temperatures reduce hydrolysis of the sulfonyl chloride group, while extended reaction times (2–4 hours) improve conversion. Purity is confirmed via HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for the tert-butyl group (δ 1.4 ppm, singlet) and pyrazole protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the sulfonyl chloride moiety (δ ~140 ppm) .
- Mass spectrometry : ESI-MS (negative mode) should display a molecular ion peak at m/z 236.72 (calculated for C₈H₁₃ClN₂O₂S) .
- Elemental analysis : Carbon and sulfur content must align with theoretical values (±0.3%).
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Moisture sensitivity : The sulfonyl chloride group hydrolyzes rapidly in humid environments. Store under inert gas (argon/nitrogen) at –20°C with desiccants .
- Thermal stability : Decomposition occurs above 40°C, confirmed by TGA-DSC analysis. Avoid prolonged exposure to light to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with amines or alcohols?
- Methodological Answer : Conflicting data often arise from steric hindrance by the tert-butyl group. For example:
- Reactivity with primary amines : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) to overcome steric effects. Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane:EtOAc 3:1) .
- Contradictory yields : If lower yields are reported, check for residual moisture (via Karl Fischer titration) or competing side reactions (e.g., sulfonamide dimerization).
Q. What strategies optimize regioselectivity in sulfonylation reactions using this reagent?
- Methodological Answer :
- Substrate pre-activation : For nucleophilic aromatic substitution, pre-coordinate the substrate with Lewis acids (e.g., ZnCl₂) to direct sulfonylation to the para position .
- Solvent effects : Low-polarity solvents (toluene) favor regioselectivity, while DMSO increases reaction rate but reduces control.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-deficient sites, guiding experimental design .
Q. How do researchers troubleshoot unexpected degradation during coupling reactions?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the sulfonyl chloride group is common. Use anhydrous conditions and molecular sieves.
- Byproduct analysis : LC-MS can detect sulfonic acid derivatives (e.g., m/z 218.7, [M–Cl+OH]⁻).
- Alternative reagents : Substitute with stabilized derivatives (e.g., sulfonyl fluorides) for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
